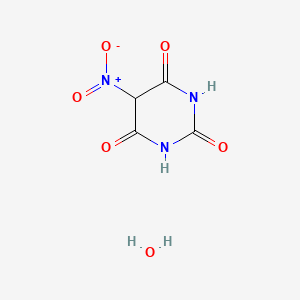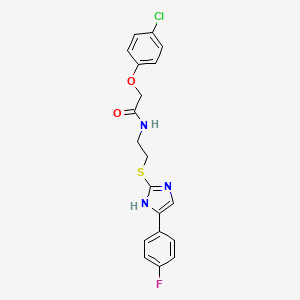![molecular formula C10H11Cl2FN2S B2572649 2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 1094032-47-9](/img/structure/B2572649.png)
2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a benzylthio group with an imidazole ring, making it a subject of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and 4,5-dihydro-1H-imidazole.
Thioether Formation: The 2-chloro-6-fluorobenzyl chloride reacts with a thiol derivative to form the benzylthio intermediate.
Cyclization: The intermediate undergoes cyclization with 4,5-dihydro-1H-imidazole under controlled conditions to form the final product.
Hydrochloride Formation: The product is then converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch Reactors: Large-scale batch reactors are used to control the reaction environment.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.
Cyclization Reactions: The imidazole ring can undergo further cyclization reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols are used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are major products of oxidation reactions.
Reduction Products: The original thioether can be regenerated through reduction.
Aplicaciones Científicas De Investigación
2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzyl alcohol
- 4,5-dihydro-1H-imidazole derivatives
Uniqueness
2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride stands out due to its unique combination of a benzylthio group with an imidazole ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S.ClH/c11-8-2-1-3-9(12)7(8)6-15-10-13-4-5-14-10;/h1-3H,4-6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLWUVLBOLPUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=C(C=CC=C2Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2572566.png)


![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2572569.png)
![3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2572570.png)
![4,7-dimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2572572.png)
![8-[(dibenzylamino)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)





![N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2572586.png)

